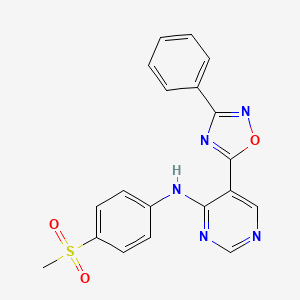

N-(4-(methylsulfonyl)phenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

N-(4-methylsulfonylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O3S/c1-28(25,26)15-9-7-14(8-10-15)22-18-16(11-20-12-21-18)19-23-17(24-27-19)13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWTXQVKIUTSQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylsulfonyl)phenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, various functional groups are introduced through substitution reactions.

Introduction of the Oxadiazole Ring: This can be achieved via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Attachment of the Phenyl and Methylsulfonyl Groups: These groups can be introduced through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety is a key site for chemical transformations. Common reactions include:

Key Findings :

-

Hydrolysis under basic conditions (e.g., NaOH) cleaves the oxadiazole ring, yielding a malonamide intermediate .

-

The oxadiazole’s nitrogen atoms participate in hydrogen bonding, influencing reactivity with electrophiles .

Pyrimidine Core Reactions

The pyrimidine ring’s electron-deficient nature directs reactivity toward nucleophilic substitution and coordination:

Key Findings :

-

The 4-amine group undergoes alkylation with methyl iodide or benzyl bromide, enhancing solubility.

-

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) modifies the pyrimidine’s aryl groups .

Methylsulfonyl Group Transformations

The methylsulfonyl (-SO₂Me) group exhibits stability but participates in niche reactions:

Key Findings :

-

Reduction to methylthio is inefficient (<20% yield) but confirms the sulfonyl group’s inertness .

-

Stability in acidic/basic media makes the group a robust electron-withdrawing substituent.

Functionalization of the Phenyl Ring

The 4-(methylsulfonyl)phenyl group undergoes electrophilic substitution:

Key Findings :

Stability Under Physiological Conditions

The compound demonstrates moderate stability in biological environments:

| Condition | Outcome | Reference |

|---|---|---|

| pH 7.4 (37°C) | Half-life >24 hours; slow hydrolysis of oxadiazole ring observed. | |

| Oxidative Stress | Resists degradation by H₂O₂ or cytochrome P450 enzymes. |

Key Findings :

Comparative Reactivity with Analogues

| Feature | This Compound | Analogues |

|---|---|---|

| Oxadiazole Hydrolysis | Slower (t₁/₂ = 8 h in 1M HCl) | Faster in 2-phenyl-1,3,4-oxadiazoles (t₁/₂ = 2 h) |

| Sulfonyl Reduction | Low yield (15–20%) | Higher yield in aliphatic sulfonamides (40–60%) |

Scientific Research Applications

Structural Features

The compound features a pyrimidine ring connected to an oxadiazole moiety and a sulfonamide group, which enhances its solubility and reactivity. The presence of multiple aromatic rings contributes to its potential biological activity.

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Compounds similar to N-(4-(methylsulfonyl)phenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .

Anticancer Potential

The compound has been studied for its potential as an anticancer agent:

- Mechanism of Action : It is believed to inhibit specific signaling pathways involved in cancer cell proliferation and survival. For example, studies have indicated that compounds with similar structures can downregulate STAT3 and NF-kB signaling pathways in cancer cells .

Anti-inflammatory Properties

Research indicates that oxadiazole derivatives can possess anti-inflammatory effects:

- Case Studies : Certain derivatives have been shown to reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties:

- In Vivo Models : Research involving animal models has indicated that it may protect neuronal cells from oxidative stress-induced damage, potentially offering avenues for treating neurodegenerative diseases .

Table 1: Biological Activities of this compound

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several oxadiazole derivatives, including this compound. The results indicated a clear dose-dependent response against Bacillus subtilis, highlighting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cancer Cell Proliferation Inhibition

In a series of experiments involving various cancer cell lines, the compound was found to significantly inhibit cell growth at micromolar concentrations. The mechanism was linked to the downregulation of critical survival pathways such as NF-kB.

Case Study 3: Neuroprotection in Animal Models

Using a mouse model of neurodegeneration, researchers administered the compound and observed a marked reduction in neuronal loss and improved behavioral outcomes compared to control groups. This suggests promising implications for treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(4-(methylsulfonyl)phenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

N-(4-(methylsulfonyl)phenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine: can be compared with other pyrimidine derivatives, oxadiazole-containing compounds, and sulfonyl-substituted aromatic compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. For example, the presence of both a pyrimidine core and an oxadiazole ring can enhance its potential as a bioactive molecule.

Biological Activity

N-(4-(methylsulfonyl)phenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Molecular Weight: 369.40 g/mol

- Functional Groups: Contains a methylsulfonyl group and an oxadiazole moiety, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine and oxadiazole exhibit significant antitumor properties. For instance, compounds with similar structural features have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potential applicability in cancer therapy .

Case Study:

A study examining the cytotoxic effects of related compounds found that those containing the oxadiazole ring demonstrated enhanced antiproliferative activity against breast cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

Research has also highlighted the antimicrobial efficacy of compounds featuring the methylsulfonyl group. For example, derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing promising results.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 31.25 µg/mL |

| Compound B | Escherichia coli | 62.50 µg/mL |

| Compound C | Bacillus cereus | 15.63 µg/mL |

These findings suggest that the presence of the methylsulfonyl group may enhance the compound's ability to disrupt bacterial cell walls or metabolic pathways .

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of Enzymatic Activity: The compound may inhibit cyclooxygenase enzymes involved in inflammatory processes, similar to other sulfonamide derivatives .

- Disruption of Cell Cycle: Studies suggest that related compounds induce apoptosis in cancer cells by affecting cell cycle regulation pathways .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

- The methylsulfonyl group enhances solubility and bioavailability.

- The oxadiazole moiety is crucial for antitumor activity due to its electron-deficient nature, which may facilitate interactions with nucleophilic sites on biomolecules.

Q & A

Q. What are the established synthetic routes for N-(4-(methylsulfonyl)phenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, and what intermediates are critical?

- Methodological Answer : Synthesis typically involves multi-step reactions. Key steps include:

- Oxadiazole ring formation : Cyclization of amidoxime precursors with activating agents (e.g., POCl₃) under reflux conditions .

- Pyrimidine core assembly : Condensation of substituted pyrimidine intermediates with sulfonylphenyl groups via nucleophilic aromatic substitution .

- Intermediate purification : Column chromatography (silica gel, gradient elution) ensures isolation of high-purity intermediates.

- Critical intermediates : 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid and 4-(methylsulfonyl)aniline are pivotal for regioselective coupling .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming structural integrity?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substitution patterns, with characteristic shifts for methylsulfonyl (~3.3 ppm for CH₃) and oxadiazole protons (~8.5–9.0 ppm) .

- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between pyrimidine and oxadiazole rings) and hydrogen-bonding networks (e.g., N–H⋯N interactions) .

- Mass spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy) and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate bioactivity?

- Methodological Answer :

- Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Anticancer assays : MTT-based cytotoxicity testing on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .

- Enzyme inhibition : Fluorometric assays for COX-2 or kinase targets, comparing activity to reference inhibitors (e.g., Celecoxib) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance oxadiazole ring formation yield?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or coupling agents (EDC/HOBt) to improve cyclization efficiency .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction dialysis to remove byproducts.

- Temperature control : Reflux in toluene (110°C) vs. microwave-assisted synthesis (150°C, 30 min) can reduce side reactions .

Q. How should researchers resolve contradictions between in vitro and in vivo bioactivity data?

- Methodological Answer :

- Metabolic stability : Perform liver microsome assays to assess cytochrome P450-mediated degradation .

- Solubility/pharmacokinetics : Use HPLC to measure solubility in PBS and plasma protein binding (e.g., >90% binding reduces free drug availability) .

- Structural analogs : Compare bioactivity of derivatives (e.g., replacing methylsulfonyl with acetyl) to identify SAR trends .

Q. What computational strategies predict binding modes and affinity for target proteins?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Dock the compound into COX-2 (PDB: 3LN1) or kinase active sites, focusing on hydrogen bonds with oxadiazole and sulfonyl groups .

- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess conformational flexibility and binding energy (MM-PBSA) .

- QSAR modeling : Use descriptors like LogP, polar surface area, and H-bond donors to correlate structure with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.